molecular formula C27H39BF4N2 B1589439 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate CAS No. 282109-83-5

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Cat. No. B1589439
M. Wt: 478.4 g/mol
InChI Key: KFZBJQUHHALFSR-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, also known as 4,5-Dihydro-1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate, N,N′-Bis(2,6-diisopropylphenyl)dihydroimidazolium tetrafluoroborate, or SIPr-HBF4, is a chemical compound with the empirical formula C27H39BF4N2 . It has a molecular weight of 478.42 .


Chemical Reactions Analysis

In-situ deprotonation of this compound leads to metal carbene species which act as a catalyst in a variety of C-C and C-N bond-forming reactions . It can be used as a ligand in the nickel or palladium-catalyzed coupling of aryl chlorides and amines .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of over 300°C . It is suitable for use as a catalyst .

Scientific Research Applications

Chemical Synthesis and Catalysis

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is a chemical compound primarily used in the field of organic synthesis and catalysis. Its unique structure makes it a versatile intermediate in the preparation of various materials and compounds. For instance, it has been utilized in the synthesis of metal passivators and light-sensitive materials due to its stability and reactivity (Gu et al., 2009).

Material Science and Engineering

The compound's robustness and molecular structure contribute to advancements in material science and engineering. It has been involved in the characterization of diffusivity of certain polyimide membranes for gas separation, demonstrating its potential in enhancing industrial processes such as filtration and purification (Wang et al., 2002).

Organic Electronics and Optoelectronics

In the realm of organic electronics and optoelectronics, this compound and its derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other semiconductor applications. Their structural properties enable them to play a significant role in enhancing the performance and efficiency of these devices (Squeo & Pasini, 2020), (Zhang et al., 2020).

Environmental and Toxicological Studies

While this compound is primarily used in industrial and research settings, understanding its environmental impact and toxicological properties is also crucial. Studies have been conducted to assess the toxicity, environmental fate, and potential ecological risks of related ionic liquids, highlighting the importance of evaluating these factors for compounds used in large-scale industrial applications (Ostadjoo et al., 2018), (Frade & Afonso, 2010).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS05 and GHS07 .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-14,17-21H,15-16H2,1-8H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZBJQUHHALFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463955
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

CAS RN

282109-83-5
Record name 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282109-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
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1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
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1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
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1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
Reactant of Route 5
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
Reactant of Route 6
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Citations

For This Compound
24
Citations
R Jackstell, A Grotevendt, D Michalik… - Journal of …, 2007 - Elsevier
The palladium-catalyzed telomerization of isoprene with methanol and dimerization of isoprene have been studied in presence of in situ generated palladium–carbene catalysts. …
Number of citations: 46 www.sciencedirect.com
HA Petersen, AW Alherz, TA Stinson, CG Huntzinger… - Iscience, 2022 - cell.com
This work maps the thermodynamics of electrochemically generated C-nucleophiles for reactive capture of CO 2 . We identify a linear relationship between the pK a , the reduction …
Number of citations: 2 www.cell.com
X Pan - 2011 - search.proquest.com
Chiral N-heterocyclic carbene (NHC) ligands were prepared and examined in three asymmetric syntheses (oxindole synthesis, pyrrolidine synthesis and cyanosilylation of aldehydes). …
Number of citations: 3 search.proquest.com
G Berthon-Gelloz, O Buisine, JF Brière… - Journal of …, 2005 - Elsevier
The synthesis and structural characterization of a series of platinum complexes, bearing N-heterocyclic carbenes (NHC) and divinyltetramethylsiloxane (dvtms) as supporting ligands, …
Number of citations: 134 www.sciencedirect.com
J Renaud, SF Bischoff, T Buhl… - Journal of medicinal …, 2005 - ACS Publications
We disclose herein the discovery of estrogen receptor α (ERα) selective estrogen receptor modulators (SERMs) of the tetrahydroisoquinoline series that incorporate novel …
Number of citations: 87 pubs.acs.org
X LI, SHI Feng, L LU, Y DENG - Journal of Fuel Chemistry and …, 2010 - Elsevier
Effect of ionic liquids (ILs) as media for the decomposition of formic acid in the presence of organic amine was investigated, and this activity was observed to be markedly promoted by …
Number of citations: 8 www.sciencedirect.com
VA Mamedov, NA Zhukova - Progress in heterocyclic chemistry, 2013 - Elsevier
In the second part of this two-part review (for Part 1 see VA Mamedov, A. Nataliya, NA Zhukova, Prog. Heterocycl. Chem. 2012, 24, 55), recent advances in the synthesis of quinoxalines …
Number of citations: 75 www.sciencedirect.com
DP Hruszkewycz, J Wu, JC Green, N Hazari… - …, 2012 - ACS Publications
In contrast to the chemistry of momomeric η 1 -Pd allyls, which act as nucleophiles, and monomeric η 3 -Pd allyls, which act as electrophiles, relatively little is known about the reactivity …
Number of citations: 66 pubs.acs.org
VA Mamedov, NA Zhukova - 2013 - books.google.com
In the second part of this two-part review (for Part 1 see VA Mamedov, A. Nataliya, NA Zhukova, Prog. Heterocycl. Chem. 2012, 24, 55), recent advances in the synthesis of quinoxalines …
Number of citations: 0 books.google.com
K Skowerski, P Kasprzycki, M Bieniek, TK Olszewski - Tetrahedron, 2013 - Elsevier
The new Scorpio type olefin metathesis catalysts with very high affinity to silica gel are reported. After completion of the reaction, those complexes can be efficiently separated from …
Number of citations: 37 www.sciencedirect.com

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